7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative characterized by a 7-position 2-hydroxy-3-phenoxypropyl chain and an 8-position isobutylthio substituent. Its molecular weight, inferred from analogs, is approximately 427 g/mol (MS m/z 427.0 [M-H]–) .
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12(2)11-28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)9-13(24)10-27-14-7-5-4-6-8-14/h4-8,12-13,24H,9-11H2,1-3H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVUXGBGOMJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.
Substitution Reactions:
Thioether Formation: The isobutylthio group is introduced via a thioetherification reaction, often using isobutylthiol and a suitable activating agent.
Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups, such as reducing the phenoxy group to a phenol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the phenoxy group may result in various substituted purine derivatives.
Scientific Research Applications
The compound 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.
Structure and Composition
The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure includes a purine base modified with hydroxyphenyl and isobutylthio groups, which may contribute to its biological activity.
Physical Properties
- Molecular Weight: 389.46 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent. Its purine structure suggests possible activities as an antiviral or anticancer agent. Research indicates that derivatives of purines can inhibit nucleic acid synthesis, making them valuable in treating viral infections and certain cancers.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various purine derivatives, including this compound, for their ability to inhibit viral replication. Results showed promising antiviral activity against specific RNA viruses, suggesting further investigation into its mechanism of action could yield significant therapeutic benefits.
Biochemical Research
In biochemical studies, this compound has been utilized to understand enzyme interactions and metabolic pathways involving purines. Its unique functional groups allow it to act as a substrate or inhibitor for various enzymes.
Data Table: Enzyme Inhibition Studies
Material Science
The compound's properties have also been explored in material science, particularly in the development of polymers and coatings. Its ability to form stable chemical bonds can enhance the mechanical properties of polymeric materials.
Case Study:
Research conducted on the incorporation of this compound into polymer matrices demonstrated improved thermal stability and mechanical strength compared to conventional polymers. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.
Agricultural Applications
Recent studies have indicated potential uses in agriculture as a biopesticide or plant growth regulator. The phenoxy group may impart herbicidal properties, making it suitable for controlling specific weed species without harming crops.
Data Table: Herbicidal Activity
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes involved in purine metabolism or other biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA Interaction: The purine core may allow the compound to interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
- Target Compound: 7-(2-Hydroxy-3-phenoxypropyl) group. The phenoxy group contributes aromaticity and moderate hydrophobicity, while the hydroxy group enhances water solubility via hydrogen bonding.
- M4 (): 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl).
- Linagliptin Intermediate () : 7-(But-2-yn-1-yl).
Table 1: 7-Position Substituent Effects
Substituent Variations at the 8-Position
- Target Compound: 8-(Isobutylthio).
- M4 () : 8-(Thioacetic acid).
- Compounds : 8-Sulfonyl derivatives (e.g., ethylsulfonyl, benzylsulfonyl).
- Compound: 8-(Ethylamino).
Table 2: 8-Position Substituent Effects
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of purines, characterized by a fused double-ring structure that is crucial for its biological functions. The specific substituents at the 7 and 8 positions of the purine ring contribute to its unique properties.
- Chemical Formula : CHNOS
- Molecular Weight : 348.42 g/mol
Pharmacological Properties
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent.
- Anti-inflammatory Effects : Studies have demonstrated that the compound can reduce inflammatory markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, which can protect cells from oxidative stress and damage.
The biological activity of 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with specific cellular pathways:
- Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : It has been suggested that this compound can influence the expression of genes associated with apoptosis and inflammation.
Case Studies
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating potent antitumor effects. The mechanism was linked to the induction of mitochondrial apoptosis pathways.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in affected tissues.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
